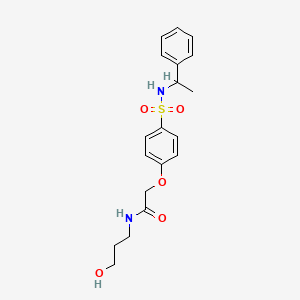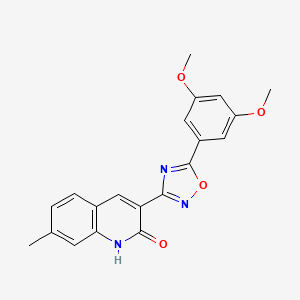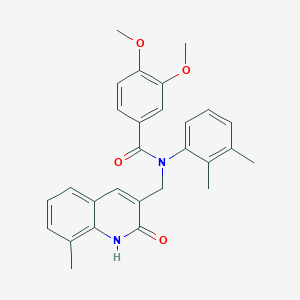
N-(2,3-dimethylphenyl)-N-((2-hydroxy-8-methylquinolin-3-yl)methyl)-3,4-dimethoxybenzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(2,3-dimethylphenyl)-N-((2-hydroxy-8-methylquinolin-3-yl)methyl)-3,4-dimethoxybenzamide is a useful research compound. Its molecular formula is C28H28N2O4 and its molecular weight is 456.5 g/mol. The purity is usually 95%.
BenchChem offers high-quality N-(2,3-dimethylphenyl)-N-((2-hydroxy-8-methylquinolin-3-yl)methyl)-3,4-dimethoxybenzamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(2,3-dimethylphenyl)-N-((2-hydroxy-8-methylquinolin-3-yl)methyl)-3,4-dimethoxybenzamide including the price, delivery time, and more detailed information at info@benchchem.com.
詳細な合成法
Design of the Synthesis Pathway
The synthesis pathway for N-(2,3-dimethylphenyl)-N-((2-hydroxy-8-methylquinolin-3-yl)methyl)-3,4-dimethoxybenzamide involves the reaction of 2-hydroxy-8-methylquinoline-3-carbaldehyde with 2,3-dimethylaniline to form the corresponding imine. The imine is then reduced with sodium borohydride to form the amine, which is then coupled with 3,4-dimethoxybenzoic acid using N,N'-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) as catalysts. The resulting benzamide is then N-alkylated with 2-chloromethyl-3,4-dimethoxybenzene to form the final product.
Starting Materials
2-hydroxy-8-methylquinoline-3-carbaldehyde, 2,3-dimethylaniline, sodium borohydride, 3,4-dimethoxybenzoic acid, N,N'-dicyclohexylcarbodiimide (DCC), 4-dimethylaminopyridine (DMAP), 2-chloromethyl-3,4-dimethoxybenzene
Reaction
Step 1: Reaction of 2-hydroxy-8-methylquinoline-3-carbaldehyde with 2,3-dimethylaniline to form the corresponding imine., Step 2: Reduction of the imine with sodium borohydride to form the amine., Step 3: Coupling of the amine with 3,4-dimethoxybenzoic acid using N,N'-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) as catalysts to form the benzamide., Step 4: N-alkylation of the benzamide with 2-chloromethyl-3,4-dimethoxybenzene to form the final product.
特性
IUPAC Name |
N-(2,3-dimethylphenyl)-3,4-dimethoxy-N-[(8-methyl-2-oxo-1H-quinolin-3-yl)methyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H28N2O4/c1-17-8-7-11-23(19(17)3)30(28(32)21-12-13-24(33-4)25(15-21)34-5)16-22-14-20-10-6-9-18(2)26(20)29-27(22)31/h6-15H,16H2,1-5H3,(H,29,31) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UBWSSBDKVVBEOK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)N(CC2=CC3=CC=CC(=C3NC2=O)C)C(=O)C4=CC(=C(C=C4)OC)OC)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H28N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
456.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2,3-dimethylphenyl)-N-((2-hydroxy-8-methylquinolin-3-yl)methyl)-3,4-dimethoxybenzamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

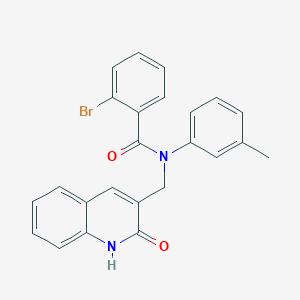
![2-[Cyclohexyl-(3,4-dimethoxyphenyl)sulfonylamino]-N-(furan-2-ylmethyl)acetamide](/img/structure/B7683891.png)
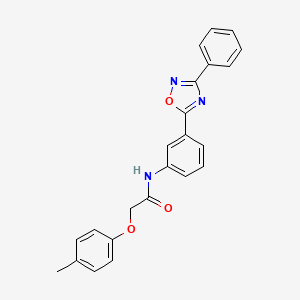
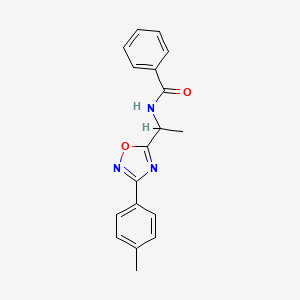
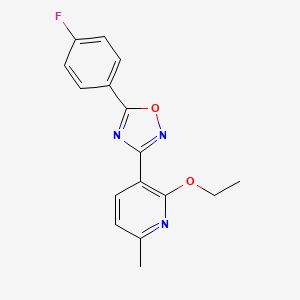
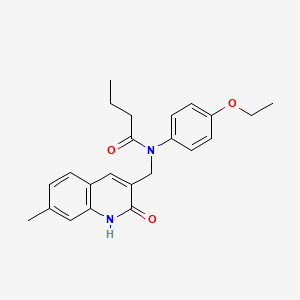
![1-ethyl-4-[1-(4-methoxy-3-methylbenzenesulfonyl)piperidine-4-carbonyl]piperazine](/img/structure/B7683923.png)
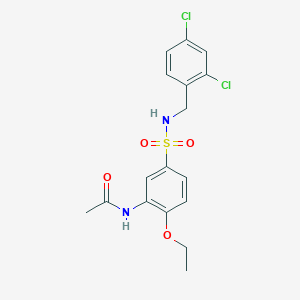
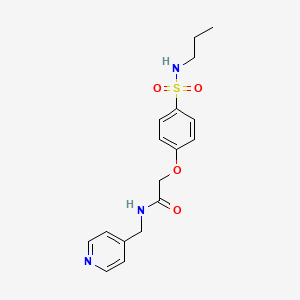
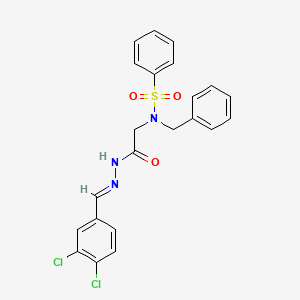
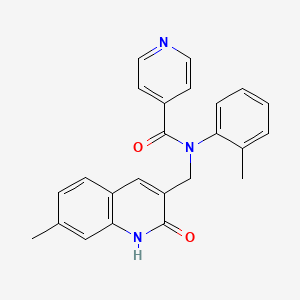
![N-(3-bromophenyl)-3-(4-fluorophenyl)-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B7683956.png)
